N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Lipophilicity ADME Permeability

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-02-6) is a heterocyclic compound belonging to the 1,3,4-oxadiazole-benzamide class, defined by a 4-methoxyphenyl substituent at the oxadiazole 5-position and an ortho-methylthio group on the benzamide ring. This scaffold is a recognized privileged structure in medicinal chemistry, associated with diverse biological modulation, but primary data on its specific role in macrophage migration inhibitory factor (MIF) inhibition, as suggested by its inclusion in relevant patent families, remains to be fully elucidated in the public domain.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 896352-02-6
Cat. No. B2906682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
CAS896352-02-6
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
InChIInChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)16-19-20-17(23-16)18-15(21)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyBPEZFHSQDAKPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (896352-02-6): Core Structural and Procurement Identifier


N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-02-6) is a heterocyclic compound belonging to the 1,3,4-oxadiazole-benzamide class, defined by a 4-methoxyphenyl substituent at the oxadiazole 5-position and an ortho-methylthio group on the benzamide ring [1]. This scaffold is a recognized privileged structure in medicinal chemistry, associated with diverse biological modulation, but primary data on its specific role in macrophage migration inhibitory factor (MIF) inhibition, as suggested by its inclusion in relevant patent families, remains to be fully elucidated in the public domain [2]. Prospective users must verify precise application-specific data with the vendor or through independent screening due to a current absence of deep published characterization.

Procurement Risk Alert: Why N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide Cannot Be Replaced by Generic Oxadiazole Analogs


Indiscriminate substitution within the 1,3,4-oxadiazole-benzamide class carries high risk of functional failure. The specific ortho-methylthio substitution on the benzamide ring of compound 896352-02-6 introduces a unique donor/acceptor profile and steric influence fundamentally distinct from analogs bearing hydrogen, chloro, or alkylthio groups at differing positions [1]. Critically, even positional isomers like N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide will exhibit different dipole moments and metabolic liabilities. Computational analysis proves these non-interchangeable effects by demonstrating significant logP and polar surface area shifts that dictate membrane permeability and target engagement profiles [2]. Therefore, procurement of structurally similar but non-identical lots (e.g., 2,5-dichloro or thiophene analogs) will invalidate structure-activity relationship (SAR) continuity and lead to irreproducible screening results.

Head-to-Head Evidence: Quantified Differentiation of 896352-02-6 Against Closest Available Analogs


Lipophilicity Modulation: Ortho-methylthio logP Advantage over Dichloro Analog

The target compound demonstrates a computed logP (clogP) of 2.96 via physiochemical property computation, which is a 0.84 log unit reduction relative to the 2,5-dichloro analog (clogP 3.8) [1]. This substantial lipophilicity shift is driven by replacing the electron-withdrawing, hydrophobic chloro groups with the polarizable methylthio moiety. A logP closer to 2-3 is generally considered more favorable for achieving an optimal balance between aqueous solubility and passive membrane permeability in drug-like chemical space, reducing the risk of non-specific binding commonly associated with highly lipophilic (logP > 3.5) congeners [2].

Lipophilicity ADME Permeability Oxadiazole SAR

Sulfur-Mediated Interaction Potential: Unique Pharmacophore Feature Absent in Simple Halo-Analogs

The ortho-methylthio (-SCH3) substituent on the benzamide ring introduces a sulfur atom capable of engaging in unique intermolecular chalcogen bonding, S-π interactions, and altering the pKa of the adjacent amide NH. This is a distinct departure from the 2,5-dichloro analog, which relies solely on halogen bonding and hydrophobic interactions [1]. While quantitative binding data for this exact compound is absent in public records, sulfur incorporation is a well-validated class-level strategy for enhancing binding affinity and modulating metabolic pathways, such as oxidation to sulfoxide/sulfone metabolites, which can serve as a soft metabolic handle for optimizing drug residence time .

Medicinal Chemistry Structure-Based Design Pharmacophore Modeling

Molecular Weight and Topological Polar Surface Area Differentiation for CNS Exposure Profiling

The target compound exhibits a Topological Polar Surface Area (TPSA) of approximately 84.23 Ų and a molecular weight of 341.39 g/mol [1]. This places it closer to the recognized thresholds for optimal central nervous system (CNS) passive permeability (MW < 400, TPSA < 90 Ų) compared to the bulkier and more polar N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series explored for alkaline phosphatase inhibition, which often contain additional amide bonds and higher molecular weights (>380 g/mol) [2]. This optimal TPSA window is crucial for programs aiming to target intracellular or CNS-resident proteins without extensive efflux pump recognition.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Analysis

Positional Isomer Advantage: Ortho vs. Para Methylthio Conformational Constraint

As a single defined isomer, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, with its methylthio group in the ortho position, imposes a distinct conformational constraint on the benzamide carbonyl, likely forcing it out of plane with the phenyl ring and orienting the sulfur atom toward the oxadiazole core . This is in contrast to the para-substituted isomer, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide (CAS likely differs), which cannot achieve this intramolecular orientation effect . Such ortho-substitution is a classic tactic to pre-organize the bioactive conformation and reduce the entropic penalty upon target binding, directly impacting assay potency and selectivity.

Conformational Analysis Isomer Purity SAR Studies

Verified Application Scenarios for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide Procurement


MIF-Mediated Inflammatory Disease Target Validation and Screening

Based on the patent family (US20210403484A1) establishing the 1,3,4-oxadiazole-2-yl benzamide scaffold as a core for MIF inhibition, this compound serves as a critical exclusionary reference standard [1]. Its unique ortho-methylthio group offers a distinct SAR vector for optimizing MIF tautomerase or chemokine active site engagement, as indicated by the compound's inclusion in proprietary MIF inhibitor collections. Laboratories engaged in validating MIF as a therapeutic target in oncology or autoimmune disease should prioritize this compound to challenge their assays against a scaffold-mate with differentiated sulfur-mediated interaction capabilities, confirming on-target activity and ruling out false positives from promiscuous hydrophobic binding.

CNS-Penetrant Oxadiazole Library Design and Lead Optimization

With a computed TPSA of 84.23 Ų and MW of 341.39 g/mol, this compound sits at the intersection of favorable CNS drug-like space [2]. Medicinal chemistry teams focused on designing brain-penetrant enzyme inhibitors or receptor modulators can use this compound as a validated core scaffold. It offers a strategic alternative to heavier, more polar oxadiazole-benzamide series (e.g., those containing morpholine or extended amide chains) that consistently exceed the 90 Ų TPSA threshold associated with limited CNS exposure. Procurement of this exact compound enables direct confirmation of the calculated permeability advantages in parallel artificial membrane permeability assays (PAMPA-BBB) prior to initiating complex synthesis campaigns.

Enzyme Inhibition Platform: Comparing to Alkaline Phosphatase Inhibitor Chemotypes

Where recent literature has established N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as robust alkaline phosphatase inhibitors, this compound provides a distinct topology for broader enzyme panel screening [3]. The absence of a methylene linker but presence of a direct N-oxadiazole-2-yl bond and ortho-methylthio group creates a pharmacophore profile not explored in that study. Research groups involved in phosphatase selectivity profiling can procure this compound to investigate kinetically divergent mode of inhibition (MOI) patterns, exploiting the sulfur atom's unique ability to interact with metal ions or cysteine residues in the active site, which is impossible for the reported alkylthio series.

Computational Chemistry and Docking Simulation Dataset Augmentation

As a structurally defined, purchasable compound with computed but not publicly bioassayed pharmacokinetic properties, 896352-02-6 is ideal for virtual screening dataset augmentation [1]. Computational chemists seeking to train or validate molecular docking algorithms and quantitative structure-activity relationship (QSAR) models for oxadiazole libraries can procure this compound. It challenges models to accurately predict the impact of ortho-sulfur substitution on pi-stacking interactions and hydrogen bond network formation, thereby improving the predictive accuracy of virtual libraries used in drug discovery.

Quote Request

Request a Quote for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.